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2,7-Naphthyridin-1(2H)-one hydrobromide

Cat. No.: B1629474
CAS No.: 950746-19-7
M. Wt: 227.06 g/mol
InChI Key: YNVBHYZDSFIQJR-UHFFFAOYSA-N
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Description

Contextualizing Naphthyridinone Scaffolds in Heterocyclic Chemistry

To understand the specific interest in 2,7-Naphthyridin-1(2H)-one hydrobromide, it is essential to first understand the family of compounds to which it belongs. This begins with the naphthyridine core, a key structure in the field of heterocyclic chemistry.

Naphthyridines are a class of aromatic heterocyclic compounds also referred to as "diazanaphthalenes" or "pyridopyridines". mdpi.comnih.gov Their fundamental structure consists of two fused pyridine (B92270) rings. mdpi.comnih.gov Depending on the position of the two nitrogen atoms within this bicyclic system, six distinct structural isomers exist. mdpi.comnih.gov The first derivative of this class was synthesized in 1893. rsc.org

The six isomers of naphthyridine are detailed in the table below.

Naphthyridine Isomer
1,5-Naphthyridine
1,6-Naphthyridine
1,7-Naphthyridine
1,8-Naphthyridine (B1210474)
2,6-Naphthyridine
2,7-Naphthyridine (B1199556)

Derivatives of these isomers have been a subject of scientific interest for decades, largely due to their wide spectrum of biological activities. mdpi.comnih.gov The first naphthyridine derivative to be introduced into clinical practice was nalidixic acid, an antibacterial agent, in 1967. mdpi.comnih.gov Since then, research has shown that various naphthyridine derivatives possess properties that make them valuable for further investigation. mdpi.comresearchgate.net

Nitrogen-containing heterocycles are fundamental structural motifs in organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com These scaffolds are present in a vast number of natural and synthetic molecules with biological activity. nih.gov In fact, approximately 89% of the 36 new molecular entities approved by the U.S. FDA in 2021 contained N-heterocyclic moieties. researchgate.net

The significance of N-heterocyclic scaffolds stems from their status as "privileged structures". nih.gov This term describes molecular frameworks that can interact with multiple, diverse biological receptors. nih.gov The presence of nitrogen atoms introduces lone pairs of electrons and creates specific hydrogen bonding capabilities, which allows these molecules to bind effectively to various biological targets. openmedicinalchemistryjournal.comnih.gov This versatility makes them highly valuable as core structures in the design and development of new compounds for research purposes. openmedicinalchemistryjournal.comrsc.org

Within the broader family of naphthyridines, the 2,7-naphthyridine isomer is distinguished by the placement of its nitrogen atoms at positions 2 and 7 of the fused ring system. nih.govmdpi.com The compound 2,7-Naphthyridin-1(2H)-one is a derivative of this isomer, specifically a naphthyridinone, which is characterized by the presence of a carbonyl group (an oxygen atom double-bonded to a carbon) at the C-1 position. This feature creates a lactam structure within one of the pyridine rings.

Compounds containing the 2,7-naphthyridine scaffold have been isolated from various natural sources, including plants and marine organisms. nih.govmdpi.comresearchgate.net The 2,7-naphthyridone scaffold, in particular, has been identified in research as a novel lead structure for the development of MET inhibitors. researchgate.net This has spurred further investigation into derivatives of this core structure. researchgate.net

Table 2: Physicochemical Properties of 2,7-Naphthyridin-1(2H)-one

Property Value
CAS Number 67988-50-5
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Melting Point 255-262 °C
Boiling Point 425.6±45.0 °C (Predicted)

Data sourced from chemical property databases.

Research Rationale and Scope for this compound Studies

The academic interest in this compound is driven by the potential of its core structure. As the 2,7-naphthyridone scaffold has been proposed as a promising starting point for developing specific kinase inhibitors, researchers are motivated to synthesize and evaluate various derivatives. researchgate.net

The "hydrobromide" designation indicates that the parent compound, 2,7-Naphthyridin-1(2H)-one, has been converted into a salt using hydrobromic acid. This is a common and rational strategy in medicinal and chemical research. The formation of a salt, such as a hydrobromide, is often performed to modify the physicochemical properties of the parent compound. These modifications can include improved stability, crystallinity, and solubility in aqueous media, which are advantageous for handling, formulation, and experimental testing.

Therefore, the scope of studies involving this compound typically involves its synthesis, purification, and characterization. Subsequent research would then focus on evaluating its chemical properties and biological activity in various assays, building upon the foundational knowledge of the 2,7-naphthyridone scaffold as a privileged structure in chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1629474 2,7-Naphthyridin-1(2H)-one hydrobromide CAS No. 950746-19-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

950746-19-7

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

2H-2,7-naphthyridin-1-one;hydrobromide

InChI

InChI=1S/C8H6N2O.BrH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h1-5H,(H,10,11);1H

InChI Key

YNVBHYZDSFIQJR-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=C1C=CN=C2.Br

Canonical SMILES

C1=CNC(=O)C2=C1C=CN=C2.Br

Origin of Product

United States

Ii. Synthetic Methodologies and Derivatization Strategies for 2,7 Naphthyridin 1 2h One Hydrobromide and Its Analogues

Synthesis of the 2,7-Naphthyridin-1(2H)-one Core

The construction of the fundamental 2,7-naphthyridin-1(2H)-one scaffold is achieved through several synthetic routes, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable complexity. Key approaches include acid-mediated cyclizations, annulation from pyridine-based precursors, and modern multi-component reactions.

Hydrobromic acid (HBr) can be employed as a strong acid catalyst to facilitate the cyclization step in the formation of naphthyridinone rings. While direct synthesis of the 2,7-naphthyridin-1(2H)-one core using HBr for cyclization is a plausible strategy, a more common application documented for related isomers, such as 1,6-naphthyridin-2(1H)-ones, involves the treatment of cyanomethyl-substituted pyridones with HBr. nih.gov This process induces an intramolecular reaction to form the bicyclic naphthyridinone system. nih.gov In the context of 2,7-Naphthyridin-1(2H)-one hydrobromide, HBr is fundamentally used in the final step to form the hydrobromide salt of the synthesized naphthyridinone base. guidechem.com

The most prevalent methods for constructing the 2,7-naphthyridine (B1199556) skeleton involve the cyclization or cyclocondensation of functionalized pyridine (B92270) derivatives. researchgate.net This strategy leverages the availability of diverse pyridine starting materials to build the second ring.

A notable example is the synthesis of 3-ethoxycarbonyl-2,7-naphthyridin-1-one, which starts from 4-methyl-3-cyanopyridine. researchgate.net This highlights how a readily available, substituted pyridine can be elaborated to form the fused naphthyridinone ring system. researchgate.netresearchgate.net The general principle involves a pyridine substrate bearing appropriate functional groups at adjacent positions that can react to close the second ring. These reactions are foundational to the synthesis of various naphthyridine isomers. researchgate.netnih.gov

Table 1: Examples of Pyridine Precursors for Naphthyridine Synthesis

Precursor Target Naphthyridine Isomer Reference
4-Methyl-3-cyanopyridine 2,7-Naphthyridin-1-one derivative researchgate.net
2,6-Diaminopyridine 1,8-Naphthyridine (B1210474) derivative nih.gov
4-Aminopyridine (B3432731) Pyrano/Furano Naphthyridine derivative researchgate.netekb.eg

This table is interactive. Click on the headers to sort.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component reactions (MCRs) and one-pot protocols for constructing complex heterocyclic systems like naphthyridines. These methods combine multiple starting materials in a single reaction vessel to form the product, avoiding the isolation of intermediates and reducing waste. rsc.org

An efficient, environmentally friendly protocol has been developed for synthesizing benzo[c]pyrazolo nih.govmdpi.comnaphthyridine derivatives through a regioselective, multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. rsc.org Another approach involves a camphor (B46023) sulfonic acid-catalyzed multi-component reaction between 4-aminopyridine and cyclic enol ethers to produce pyrano- and furano-fused naphthyridines with high diastereoselectivity. researchgate.netekb.eg These examples demonstrate the power of MCRs to rapidly generate structural complexity around the naphthyridine core. researchgate.netekb.egrsc.org

Derivatization of the 2,7-Naphthyridin-1(2H)-one Scaffold

Once the core 2,7-naphthyridin-1(2H)-one structure is obtained, further functionalization is often required to explore its chemical and biological properties. Derivatization strategies focus on introducing a variety of substituents at specific positions on the bicyclic ring.

A significant area of research has been the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. mdpi.comnih.gov The general strategy involves the initial synthesis of an 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediate. acs.orgfigshare.com This chlorinated precursor then serves as a versatile building block for introducing a wide array of amino substituents at the 8-position via nucleophilic aromatic substitution with various substituted anilines. nih.govacs.orgresearchgate.net This modular approach has enabled the creation of large combinatorial libraries of 8-amino-substituted analogues for further study. researchgate.netacs.orgresearchgate.net Another synthetic effort has focused on synthesizing 1-amino-3-oxo-2,7-naphthyridines through a Smiles rearrangement, demonstrating an alternative route to aminated scaffolds. researchgate.netnih.govmdpi.com

Table 2: Selected 8-Amino-Substituted 2,7-Naphthyridin-1(2H)-one Derivatives

Compound Name R Group at Position 2 Amine at Position 8 Yield Reference
2-(4-fluorophenyl)-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one 4-fluorophenyl (pyridin-4-ylmethyl)amino 87% mdpi.com

This table is interactive. Click on the headers to sort.

A highly efficient method for introducing aryl groups at the N2 position of the 2,7-naphthyridin-1(2H)-one ring involves the use of diaryliodonium salts. nih.govacs.orgfigshare.com This N-arylation strategy is particularly effective for synthesizing 2-phenyl substituted derivatives. researchgate.netresearchgate.net The reaction proceeds under mild conditions with short reaction times and provides high yields of the N-arylated products. nih.govacs.orgfigshare.com This method offers a significant advantage over traditional metal-catalyzed cross-coupling reactions, which may require harsher conditions. researchgate.net The use of diaryliodonium salts has been instrumental in creating building blocks like 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one, which are pivotal for further derivatization. acs.orgresearchgate.net

Functionalization via Halogenated Intermediates (e.g., 6-bromo-2,7-naphthyridin-1(2H)-one)

Halogenated naphthyridinones, such as 6-bromo-2,7-naphthyridin-1(2H)-one, serve as versatile intermediates for introducing a wide range of functional groups onto the core scaffold. cymitquimica.comchemscene.comanichemllc.com The strategic placement of a halogen atom, typically bromine or chlorine, provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, enabling extensive derivatization.

A prominent example involves the functionalization of chlorinated 2,7-naphthyridinone precursors. For instance, 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one has been utilized as a key building block for creating libraries of potential kinase inhibitors. researchgate.net The chlorine atom at the C8 position is amenable to substitution by various nucleophiles, such as substituted anilines. This strategy allows for the systematic exploration of the chemical space around the naphthyridinone core, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Similarly, the synthesis of 1-amino-substituted-2,7-naphthyridines has been achieved starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. nih.gov In this case, reaction with cyclic amines under mild conditions leads to the selective substitution of the chlorine atom at the C1 position. nih.gov This regioselectivity highlights the utility of di-halogenated intermediates in directing the synthesis towards specific isomers. These substitution reactions are fundamental for developing analogues with tailored biological and physicochemical properties.

Table 1: Example of Functionalization via a Chlorinated Intermediate

Starting MaterialReagentProductReaction TypeReference
8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-oneSubstituted Aniline8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneNucleophilic Aromatic Substitution researchgate.net
1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileCyclic Amines (e.g., Pyrrolidine)1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileNucleophilic Aromatic Substitution nih.gov

Exploration of Combinatorial Libraries based on the Scaffold

The 2,7-naphthyridin-1(2H)-one scaffold is an attractive core structure for the construction of combinatorial libraries aimed at discovering new bioactive agents. nih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, facilitating the efficient exploration of structure-activity relationships (SAR). nih.gov

A key strategy involves the use of a halogenated naphthyridinone scaffold, which can be systematically reacted with a diverse set of building blocks. For example, a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones was constructed based on an 8-chloro-naphthyridinone intermediate. researchgate.net This library was instrumental in identifying potent and selective MET and AXL kinase inhibitors. researchgate.net The exploration of this library is anticipated to accelerate the discovery of inhibitors against a variety of kinases. researchgate.net

The general approach for such a library involves a common core (the 2,7-naphthyridinone scaffold) and several points of diversity where different functional groups can be introduced. By systematically varying these functional groups, researchers can fine-tune the compound's properties to optimize its interaction with a biological target. nih.gov This methodology has proven to be a powerful tool in drug discovery, enabling the assessment of millions of compounds through the testing of a much smaller number of samples. nih.gov

Table 2: Conceptual Design of a Combinatorial Library Based on the 2,7-Naphthyridin-1(2H)-one Scaffold

Scaffold CoreDiversity Point 1 (R1)Diversity Point 2 (R2)Resulting CompoundsReference
2-Phenyl-2,7-naphthyridin-1(2H)-one-HVarying substituted anilines at C8Library of 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives researchgate.net
-F (on phenyl group)

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and functionalize the 2,7-naphthyridinone core is critical for optimizing reaction conditions, improving yields, and controlling regioselectivity. Key transformations often involve the use of acid catalysts and intramolecular cyclization events.

Role of Hydrobromic Acid in Reaction Mechanisms

Hydrobromic acid (HBr), along with other strong acids, often plays a crucial role in the synthesis of naphthyridine skeletons. While specific mechanistic studies on this compound are not extensively detailed in the provided literature, the function of HBr can be inferred from its role in the synthesis of related heterocyclic systems, such as the isomeric 1,6-naphthyridin-2(1H)-ones. nih.gov

In these syntheses, HBr typically functions as a potent acid catalyst. Its primary role is to protonate reactive functional groups, such as nitriles or carbonyls, thereby activating them towards nucleophilic attack. For example, in the cyclization of cyanomethyl substituted pyridones to form 1,6-naphthyridin-2(1H)-ones, HBr facilitates the ring closure step. nih.gov The protonation of the nitrile group makes the carbon atom more electrophilic, promoting the intramolecular attack by a nucleophile within the molecule to form the new ring. Finally, upon completion of the reaction, the basic nitrogen atoms of the naphthyridine ring are protonated by the excess acid, leading to the formation of the hydrobromide salt.

Intramolecular Cyclization Pathways

Intramolecular cyclization is the cornerstone of synthesizing the bicyclic 2,7-naphthyridine framework. researchgate.net Various strategies have been developed, each proceeding through a distinct mechanistic pathway.

Metal-Catalyzed Cyclization: Gold-catalyzed reactions have been shown to be effective for constructing related naphthyridine systems. For example, a one-pot synthesis of 1,2-dihydro[c] nih.govresearchgate.netnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones proceeds via a gold-catalyzed 6-endo-dig intramolecular cyclization, followed by a condensation step. rsc.org This pathway involves the activation of an alkyne by the gold catalyst, which facilitates the nucleophilic attack by the enamine nitrogen to form the heterocyclic ring. rsc.org

Base-Mediated Cyclization: Base-promoted cyclizations are also common. The synthesis of fused furo[2,3-c]-2,7-naphthyridines involves the cyclization of O-alkylated 3-oxo-2,7-naphthyridines in the presence of a base like sodium ethoxide. nih.gov Another complex pathway observed in the 2,7-naphthyridine series is the Smiles rearrangement, where an intramolecular nucleophilic aromatic substitution precedes the final cyclization to yield 1,3-diamino-2,7-naphthyridines under certain conditions. nih.gov

Tandem Annulation Reactions: More complex, multi-component reactions can also be employed. A transition metal-free approach to synthesize tetrahydrodibenzo[b,g] nih.govrsc.orgnaphthyridin-1(2H)-ones utilizes a tandem annulation reaction. rsc.org This sequence involves a 1,4-Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) to build the fused ring system. rsc.org

These diverse cyclization strategies highlight the chemical versatility available for the synthesis of the 2,7-naphthyridinone scaffold and its complex analogues.

Iii. Spectroscopic Characterization and Structural Elucidation Research of 2,7 Naphthyridin 1 2h One Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the molecular structure. For the 2,7-Naphthyridin-1(2H)-one hydrobromide, NMR studies are crucial to confirm the arrangement of atoms in the bicyclic naphthyridine core and the position of the hydrobromide salt formation.

The ¹H-NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a proton. In the case of this compound, the aromatic protons of the naphthyridine ring system are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents.

Protonation of one of the nitrogen atoms by hydrobromic acid would lead to a significant downfield shift of the adjacent protons due to the increased electron-withdrawing nature of the positively charged nitrogen. The presence of the carbonyl group at the C-1 position also influences the chemical shifts of nearby protons, particularly the proton at C-8. The lactam proton (N-H) is expected to be a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

Based on data from related 2,7-naphthyridine (B1199556) derivatives, the expected chemical shifts for the protons of 2,7-Naphthyridin-1(2H)-one can be estimated. mdpi.com The specific values for the hydrobromide salt would be further influenced by the protonation site.

Table 1: Estimated ¹H-NMR Chemical Shifts for the 2,7-Naphthyridin-1(2H)-one Moiety

Proton PositionEstimated Chemical Shift (δ, ppm)Multiplicity
H-37.2 - 7.5d
H-48.0 - 8.3d
H-57.8 - 8.1d
H-68.8 - 9.2s
H-88.5 - 8.8d
N-H10.0 - 12.0br s

Note: These are estimated values based on analogous structures. Actual values may vary. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H-NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atoms of the aromatic rings in this compound are expected to resonate in the range of δ 110-160 ppm.

The most downfield signal is typically the carbonyl carbon (C=O) of the lactam, which is expected to appear around δ 160-170 ppm. The carbons directly attached to the nitrogen atoms (e.g., C-1, C-3, C-6, C-8) will have their chemical shifts significantly influenced by the electronegativity of the nitrogen and, in the case of the hydrobromide salt, by protonation. mdpi.com The protonation of a nitrogen atom generally leads to an upfield shift for the adjacent carbons.

Table 2: Estimated ¹³C-NMR Chemical Shifts for the 2,7-Naphthyridin-1(2H)-one Moiety

Carbon PositionEstimated Chemical Shift (δ, ppm)
C-1161 - 164
C-3120 - 123
C-4138 - 141
C-4a118 - 121
C-5115 - 118
C-6150 - 153
C-8145 - 148
C-8a147 - 150

Note: These are estimated values based on analogous structures. Actual values may vary.

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all signals. mdpi.com For this compound, several advanced NMR experiments would be employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons within each of the two rings of the naphthyridine core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the carbon signal for each protonated carbon by linking the known proton chemical shifts to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, HMBC would show correlations from protons on one ring to carbons on the other, confirming the fused ring structure, and would also show correlations to the carbonyl carbon (C-1).

Together, these advanced techniques provide a comprehensive and definitive map of the molecular structure, confirming the constitution and isomeric form of the compound. nih.gov

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is first ionized, often by protonation, to form a molecular ion, [M+H]⁺. For 2,7-Naphthyridin-1(2H)-one (C₈H₆N₂O, molecular weight 146.15 g/mol ), the protonated molecular ion would be observed at an m/z of approximately 147.16. The hydrobromide salt itself would dissociate in the ESI source.

Collision-Induced Dissociation (CID) of the molecular ion generates a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 2,7-naphthyridine derivatives, a common fragmentation pathway involves the sequential loss of small, stable molecules from the heterocyclic ring system. mdpi.com A primary fragmentation would likely be the loss of carbon monoxide (CO) from the lactam ring. Subsequent fragmentations often involve the cleavage of the pyridine (B92270) rings, leading to the loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for 2,7-Naphthyridin-1(2H)-one

Ionm/z (approx.)Identity
[M+H]⁺147Protonated Molecular Ion
[M+H - CO]⁺119Loss of Carbon Monoxide
[M+H - CO - HCN]⁺92Subsequent loss of Hydrogen Cyanide
[M+H - CO - HCN - C₂H₂]⁺66Subsequent loss of Acetylene

Note: These are predicted fragmentation pathways based on the general behavior of related compounds.

Chemical Ionization (CI) is another soft ionization technique used in mass spectrometry. It typically results in less fragmentation than Electron Ionization (EI), often yielding a prominent [M+H]⁺ peak. The choice of reagent gas in CI can influence the extent of fragmentation. For instance, using a less exothermic protonating agent like isobutane (B21531) generally leads to minimal fragmentation. mdpi.com

The CI spectra of 2,7-naphthyridine derivatives have been shown to be dominated by the MH⁺ fragment. mdpi.com The high proton affinity of the nitrogen atoms in the naphthyridine ring makes protonation a favorable process. This can also lead to the formation of stable adduct ions with the reagent gas, such as [M + t-Bu]⁺ when using isobutane. The observation of a strong MH⁺ peak in the CI spectrum provides a clear indication of the molecular weight of the compound with a high degree of confidence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in determining the electronic and vibrational properties of this compound. IR and UV-Vis spectroscopy, in particular, provide crucial information regarding its tautomeric forms and solvent-dependent electronic transitions.

The phenomenon of keto-enol tautomerism is a key aspect of the chemistry of this compound. This equilibrium between the keto (lactam) and enol (lactim) forms can be effectively studied using IR and UV-Vis spectroscopy. uclouvain.benih.gov The position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. nih.govnih.gov

In IR spectroscopy, the keto tautomer is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam ring also gives rise to a distinct band. Conversely, the enol form exhibits a characteristic O-H stretching band, usually broad, and a C=N stretching vibration. The absence or presence and relative intensities of these bands provide direct evidence for the predominant tautomeric form in a given state. For instance, solid-state IR analysis can often distinguish between the two forms, which may differ from the equilibrium in solution. researchgate.net

UV-Vis spectroscopy is also a powerful tool for investigating keto-enol tautomerism. uclouvain.be The keto and enol forms of naphthyridinones possess distinct chromophoric systems, leading to different absorption maxima (λmax). The enol form, with its extended π-conjugation, typically absorbs at longer wavelengths compared to the keto form. By analyzing the UV-Vis spectra in various solvents, the relative proportions of the keto and enol tautomers can be estimated. nih.gov

Table 1: Expected Spectroscopic Data for Keto-Enol Tautomers of 2,7-Naphthyridin-1(2H)-one

TautomerIR Stretching Frequencies (cm⁻¹)UV-Vis Absorption Maximum (λmax)
Keto Form C=O: ~1670, N-H: ~3400Shorter wavelength
Enol Form O-H: ~3200 (broad), C=N: ~1620Longer wavelength

Note: The exact values are dependent on the specific experimental conditions.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of 2,7-Naphthyridinone derivatives. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. mdpi.comresearchgate.net The study of solvatochromism provides valuable information about the electronic structure and polarity of the molecule. nih.gov

In the case of this compound, the UV-Vis absorption spectrum is expected to exhibit a noticeable shift in λmax with varying solvent polarity. This is due to the change in the dipole moment of the molecule upon electronic excitation. mdpi.com In polar solvents, molecules with a higher dipole moment in the excited state are stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, a blue shift (hypsochromic shift) may be observed if the ground state is more polar than the excited state.

The solvatochromic behavior can be quantified using the Lippert-Mataga equation, which relates the Stokes shift to the orientation polarizability of the solvent and the change in dipole moment of the solute upon excitation. Such studies are crucial for understanding the intramolecular charge transfer (ICT) character of the electronic transitions in these molecules. dntb.gov.ua

Table 2: Hypothesized Solvatochromic Shifts for this compound

SolventPolarity (Dielectric Constant)Expected λmax (nm)Type of Shift
Hexane Low (~1.9)~320-
Chloroform Medium (~4.8)~335Bathochromic
Ethanol High (~24.6)~345Bathochromic
Water Very High (~80.1)~350Bathochromic

Note: The data presented are hypothetical and serve to illustrate the expected trend.

Advanced Structural Characterization Techniques for 2,7-Naphthyridinone Derivatives

Beyond standard spectroscopic methods, advanced techniques such as X-ray crystallography and computational conformational analysis are indispensable for a complete structural understanding of 2,7-Naphthyridinone derivatives.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govresearchgate.net For naphthyridinone derivatives, single-crystal X-ray diffraction studies provide unambiguous evidence of the dominant tautomeric form in the crystalline phase. rsc.org The technique yields precise measurements of bond lengths, bond angles, and torsional angles, which can confirm the keto or enol structure. nih.gov

Furthermore, X-ray crystallography reveals the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.gov In the case of this compound, the crystal structure would elucidate the position of the bromide ion relative to the naphthyridinone cation and the specific hydrogen bonding network. The analysis of crystal structures of related compounds, such as benzo[c] uclouvain.benih.govnaphthyridinones, has been crucial in understanding their solid-state properties. nih.gov

Table 3: Representative Crystallographic Parameters for a Naphthyridinone Structure

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 98.5°
Key Bond Length (C=O) ~1.24 Å
Key Bond Length (C-N) ~1.38 Å

Note: This data is representative and based on typical values for similar heterocyclic structures.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 2,7-naphthyridinone ring system, computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformations. researchgate.net

These theoretical calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Conformational analysis is particularly important for understanding the molecule's shape and how it might interact with other molecules, which is a foundational aspect of rational drug design. nih.gov The planarity or deviation from planarity of the bicyclic naphthyridinone core can be assessed, which has implications for its electronic properties and crystal packing. nih.gov For substituted derivatives, the orientation of the substituent groups relative to the ring system is also a critical aspect of the conformational analysis.

Iv. Computational Chemistry and Theoretical Studies of 2,7 Naphthyridin 1 2h One Hydrobromide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of the 2,7-naphthyridinone scaffold. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior.

The 2,7-naphthyridinone core possesses a conjugated system, and the distribution of its π-electrons is a key determinant of its chemical and physical properties. The concept of π-electron energy is central to understanding the stability of such conjugated systems. iupac.org Calculations can determine the total π-electron energy, and spectroscopic studies on related naphthyridinone systems often analyze UV-Vis absorption bands, which can be assigned to π→π* transitions. mdpi.com A shift in the π-electron density on the donor-acceptor system upon excitation can lead to phenomena like twisted intramolecular charge transfer (TICT), which influences the molecule's fluorescence properties. mdpi.com

Delocalization energy is a quantum mechanical concept used to describe the enhanced stability of a conjugated system compared to a hypothetical structure with localized single and double bonds. iupac.org This energy is a result of π-electrons being spread over multiple atoms, which is a characteristic feature of aromatic and other conjugated systems. iupac.org For the 2,7-naphthyridinone framework, the delocalization energy quantifies the extra stabilization gained from the cyclic conjugation of π-electrons. iupac.org This value can be estimated through quantum mechanical calculations and provides a theoretical measure of the molecule's aromaticity and stability. iupac.orgiupac.org The delocalization also applies to charges in ionic species and the spin of unpaired electrons in radicals. iupac.org

Both semi-empirical and DFT methods are widely used to model naphthyridine derivatives, each offering a different balance between computational cost and accuracy.

Semi-empirical methods , which are based on the Hartree-Fock formalism, incorporate approximations and parameters derived from experimental data. wikipedia.org This parameterization allows for the inclusion of some electron correlation effects and makes the calculations significantly faster than ab initio methods, which is particularly advantageous for large molecules. wikipedia.orgnih.gov Methods such as AM1, PM3, and PM6 are parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.org

Density Functional Theory (DFT) has proven to be a reliable method for investigating the properties of naphthyridine derivatives. researchgate.net DFT calculations are used to determine optimized molecular geometries, electronic properties, and energetics. researchgate.net Various functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, combined with basis sets like 6-311++G(d,p), have been successfully applied to study these systems. researchgate.netresearchgate.net DFT and its time-dependent extension (TD-DFT) are also used to investigate nonlinear optical (NLO) properties and to simulate electronic absorption spectra, providing insights into the molecule's potential for optical applications. rsc.org

Computational MethodKey FeaturesApplications for NaphthyridinonesSource
Semi-empiricalBased on Hartree-Fock with empirical parameters; computationally fast.Treatment of large molecular systems; initial conformational sampling. wikipedia.orgnih.gov
Density Functional Theory (DFT)Calculates properties based on electron density; good balance of accuracy and cost.Geometry optimization, electronic properties (HOMO/LUMO), NLO properties, reaction energetics. researchgate.netresearchgate.netrsc.org
Time-Dependent DFT (TD-DFT)An extension of DFT for studying excited states.Simulation of UV-Vis absorption spectra, analysis of electronic transitions. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in drug discovery for predicting how a ligand, such as a 2,7-naphthyridinone derivative, might interact with a biological target at the atomic level.

The 2,7-naphthyridinone scaffold has been identified as a promising lead structure for developing inhibitors of various protein kinases, including MET, c-Kit, and VEGFR-2. researchgate.netnih.gov Molecular docking experiments have been crucial in elucidating the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov

For instance, docking studies of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives revealed that these molecules fit favorably into the ATP-binding pockets of c-Kit and VEGFR-2 kinases. nih.gov The specific interactions identified through these models help explain the structure-activity relationships (SAR) observed experimentally. nih.gov Similarly, docking has been used to explore the binding of naphthyridinone analogues to other targets, such as the cannabinoid receptor type 2 (CB2R), providing insights that align with experimental binding affinity data. acs.orgacs.orgacs.org These studies guide the rational design of new derivatives with improved potency and selectivity. ijpsonline.com

Ligand SeriesBiological TargetKey Interacting Residues (from Docking)Source
8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-onesc-Kit KinaseAsp810, Cys673, Lys623, Leu799, Leu595, Tyr672 nih.gov
8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-onesVEGFR-2 KinaseNot explicitly detailed in the same manner as c-Kit in the source. nih.gov
Carborane-substituted naphthyridinonesCannabinoid Receptor 2 (CB2R)Interactions with hydrophobic pocket residues. acs.orgacs.org
Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one AnaloguesmTOR KinaseInteraction with key amino acid residues in the active site. ijpsonline.com

A detailed analysis of ligand-protein interactions is essential for understanding the molecular basis of binding affinity and selectivity. This analysis typically identifies several types of non-covalent interactions. volkamerlab.org For 2,7-naphthyridinone derivatives docked into kinase targets, these interactions include:

Hydrogen bonds : Crucial for anchoring the ligand. For example, H-bonds with the backbone of residues like Asp810 and Cys673 in the hinge region of c-Kit are consistently observed. nih.gov

Hydrophobic interactions : Formed between nonpolar parts of the ligand and hydrophobic residues in the binding pocket, such as Leu799, Leu595, and Tyr672 in c-Kit. nih.govvolkamerlab.org

Ionic and π-interactions : These include salt bridges and π-π or cation-π stacking. An ion-π interaction with Lys623 was identified for a 2,7-naphthyridinone analogue in the c-Kit binding site. nih.gov Halogen bonds and water-bridged hydrogen bonds can also play a significant role. nih.govvolkamerlab.org

Table of Mentioned Compounds

Compound Name
2,7-Naphthyridin-1(2H)-one hydrobromide
8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one
1,6-Naphthyridin-7(6H)-one
Benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one

Structure-Activity Relationship (SAR) Computational Analysis

Computational analysis of the structure-activity relationships (SAR) for 2,7-naphthyridin-1(2H)-one and its derivatives is a cornerstone in the rational design of new therapeutic agents. These in silico methods provide deep insights into how specific structural modifications of the naphthyridinone scaffold influence its biological activity, guiding synthetic efforts toward more potent and selective compounds. The 2,7-naphthyridinone core is recognized as a versatile scaffold for developing inhibitors of various protein kinases, which are crucial targets in oncology and other diseases. researchgate.netnih.gov Computational SAR studies enable the systematic exploration of chemical space to identify analogues with optimized interactions with the target protein, thereby enhancing efficacy.

The biological activity of 2,7-naphthyridine (B1199556) derivatives is broad, encompassing antitumor, antimicrobial, and enzyme inhibitory effects. researchgate.netmdpi.com This wide range of activities underscores the importance of the scaffold in medicinal chemistry. researchgate.net Computational models are employed to dissect the complex interplay between the ligand's structure and its function. For instance, in the development of MET kinase inhibitors, computational modeling was used to design novel 2,7-naphthyridinone derivatives that could conformationally restrain key pharmacophoric groups, leading to the identification of potent and orally bioavailable drug candidates. nih.gov Similarly, SAR studies have been pivotal in optimizing derivatives as inhibitors for other kinases like c-Kit and VEGFR-2. researchgate.net

Computational studies, particularly molecular docking and pharmacophore modeling, have been instrumental in elucidating the key structural features of 2,7-naphthyridin-1(2H)-one analogues that govern their biological activity. For many kinase targets, the 2,7-naphthyridinone core acts as a bioisostere for the hinge-binding region of ATP, mimicking its hydrogen bonding pattern.

The essential pharmacophoric elements typically include:

A Hydrogen Bond Donor-Acceptor System: The lactam function within the naphthyridinone core is critical. The N-H group acts as a hydrogen bond donor, while the adjacent carbonyl oxygen serves as an acceptor, forming crucial interactions with the backbone residues of the kinase hinge region.

Aromatic/Hydrophobic Core: The bicyclic aromatic system of the naphthyridinone scaffold provides a rigid framework that facilitates favorable hydrophobic and π-stacking interactions with residues in the ATP-binding pocket.

Substitution Vectors: Specific positions on the scaffold are amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, substitutions at the C8 position with groups like anilino moieties have been shown to significantly enhance inhibitory activity against certain kinases by accessing adjacent hydrophobic pockets. nih.gov

Molecular docking simulations have visualized these interactions at an atomic level. For instance, in MET kinase, the 2,7-naphthyridinone core forms hydrogen bonds with backbone atoms in the hinge region, while substituted phenyl groups can extend into deeper pockets, forming additional stabilizing interactions. nih.gov

Table 1: Key Structural Features and Intermolecular Interactions

Structural Feature Role in Biological Activity Example Interaction Site (in Kinases)
Naphthyridinone Core Acts as a rigid scaffold; provides primary hinge-binding interactions. ATP-binding pocket
Lactam N-H Hydrogen bond donor. Backbone carbonyl of hinge region residues.
Lactam C=O Hydrogen bond acceptor. Backbone N-H of hinge region residues.
Substituents at C2 Modulate solubility and can form additional interactions. Solvent-exposed region or adjacent pockets.

Scaffold-based chemical space exploration is a computational strategy used to identify novel molecular frameworks that retain the key pharmacophoric features of a known active scaffold, like 2,7-naphthyridin-1(2H)-one, while offering improved properties. This can involve techniques like scaffold hopping, where the core is replaced by a structurally different moiety that maintains the original 3D arrangement of key interaction points, or library enumeration, where virtual libraries of analogues are generated by systematically modifying substitution points on the existing scaffold. biosolveit.de

The goal is to discover new chemical entities with advantages such as enhanced potency, better selectivity, improved ADME (absorption, distribution, metabolism, and excretion) properties, or novel intellectual property. For the 2,7-naphthyridinone series, computational exploration has guided the synthesis of diverse analogues. researchgate.netresearchgate.net For example, by analyzing the binding mode of known inhibitors, computational chemists can propose modifications to the scaffold itself or its substituents to better exploit the topology of the target's active site. nih.gov

Software platforms like infiniSee allow for the navigation of vast chemical spaces containing billions of compounds to find derivatives that are similar to a query molecule, facilitating the rapid identification of synthetically accessible analogues. biosolveit.de This approach has been applied to various naphthyridine isomers, demonstrating the broad utility of the strategy in medicinal chemistry. nih.govnih.gov

Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for forecasting the biological activity of novel compounds before their synthesis. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their experimentally determined biological activities. eurekaselect.com

The process involves several key steps:

Data Set Assembly: A collection of 2,7-naphthyridinone analogues with measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, polarizability), steric (e.g., molecular volume, shape indices), and hydrophobic (e.g., logP) properties. researchgate.netmdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a model that links the descriptors to the activity. researchgate.netchemrxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For naphthyridine derivatives, 2D-QSAR models have been successfully developed to predict their activity against targets like HIV-1 integrase. researchgate.net These models revealed that properties like polarizability, electronegativity, and the presence of aromatic nitrogens are important for activity. researchgate.net Such validated models can then be used to screen virtual libraries of novel 2,7-naphthyridinone analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery cycle.

Table 2: Conceptual QSAR Model Components for 2,7-Naphthyridinone Analogues

Descriptor Type Example Descriptor Potential Correlation with Activity
Electronic Dipole Moment, Atomic Partial Charges Higher polarity may enhance interactions with polar residues in the active site.
Steric/Topological Molecular Volume, Wiener Index Optimal size and shape are required to fit into the binding pocket.
Hydrophobic LogP (Partition Coefficient) Controls membrane permeability and hydrophobic interactions with the target.

| Quantum-Mechanical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

V. Exploration of Biological Targets and Mechanisms of Action for 2,7 Naphthyridin 1 2h One Derivatives

Kinase Inhibition Profiles

Derivatives of 2,7-naphthyridin-1(2H)-one have demonstrated potent inhibitory activity against several receptor tyrosine kinases, establishing this chemical family as a promising source for the development of novel therapeutic agents.

The 2,7-naphthyridinone scaffold has been identified as a novel lead structure for the inhibition of the MET (Mesenchymal-Epithelial Transition factor) kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. mdpi.comnih.gov Structure-activity relationship (SAR) studies have led to the discovery of highly potent inhibitors. For instance, a novel derivative, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (compound 13f), was developed based on the binding mode of known MET inhibitors. nih.gov This compound demonstrated favorable in vitro potency and represents a promising candidate for antitumor drug development. nih.gov

Further research into 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones led to the identification of compounds with selective MET inhibitory activity. nih.gov A preliminary biochemical screening of a combinatorial library identified compound 17c as a potent and selective MET kinase inhibitor with an IC₅₀ value of 13.8 nM. nih.govacs.orgresearchgate.net This selectivity is noteworthy when compared to multi-targeted inhibitors. nih.gov

AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is another significant target for 2,7-naphthyridin-1(2H)-one derivatives. AXL is implicated in cancer progression and drug resistance. Through the screening of a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones, new MET/AXL kinase inhibitors were discovered. nih.govacs.org Notably, compounds 17e and 17i were identified as potent and selective inhibitors of AXL kinase, with IC₅₀ values of 17.2 nM and 31.8 nM, respectively. nih.govacs.orgresearchgate.net These findings highlight the potential of the 2,7-naphthyridinone scaffold to generate inhibitors that can selectively target AXL, offering a potential advantage over non-selective commercial inhibitors. nih.gov

Expanding the application of the 2,7-naphthyridinone scaffold, researchers have successfully developed derivatives that act as potent inhibitors of both c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases. mdpi.comnih.gov Both c-Kit and VEGFR-2 are key drivers of tumorigenesis and angiogenesis.

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and screened, leading to the discovery of new lead compounds for c-Kit and VEGFR-2 inhibition. mdpi.comnih.gov Compound 9k demonstrated exceptional c-Kit inhibitory activity with an IC₅₀ of 8.5 nM. mdpi.com In the same series, compounds 10l and 10r showed significant VEGFR-2 inhibitory activity, with IC₅₀ values of 56.5 nM and 31.7 nM, respectively. mdpi.com Molecular docking studies confirmed that these compounds bind effectively to the kinase domains of c-Kit and VEGFR-2, identifying the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one as a new lead structure for inhibitors of these targets. mdpi.comnih.gov

Inhibitory Activity of 2,7-Naphthyridin-1(2H)-one Derivatives against Kinase Targets
CompoundTarget KinaseIC₅₀ (nM)Reference
17cMET13.8 nih.gov
17eAXL17.2 nih.gov
17iAXL31.8 nih.gov
9kc-Kit8.5 mdpi.com
10lVEGFR-256.5 mdpi.com
10rVEGFR-231.7 mdpi.com

The inhibitory activity of 2,7-naphthyridine-based compounds extends to other kinases, although specific data for the 2,7-Naphthyridin-1(2H)-one hydrobromide scaffold against AKT1 and SYK is not extensively detailed in the available literature.

PDK-1 Inhibition : A series of substituted benzo[c] nih.govucalgary.ca-naphthyridines, a structurally related class of compounds, were prepared and demonstrated good potency in inhibiting 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK-1). nih.gov Further studies on dibenzo[c,f] nih.govucalgary.canaphthyridines also identified novel, potent, and selective PDK-1 inhibitors through high-throughput screening. drugbank.comnih.gov

PDE-5 Inhibition : Novel 2,7-naphthyridine (B1199556) derivatives have been developed as a new structural class of potent and specific inhibitors of phosphodiesterase type 5 (PDE5). nih.gov These were designed by modifying previously reported 4-aryl-1-isoquinolinone derivatives. nih.gov Compound 4c from this series exhibited highly potent PDE5 inhibition with an IC₅₀ of 0.23 nM and demonstrated over 100,000-fold selectivity against PDE1-4. nih.gov

AKT1 and SYK Inhibition : While the broader class of naphthyridines has been investigated for inhibition of kinases such as AKT1 and Spleen Tyrosine Kinase (SYK), specific research findings, including IC₅₀ values for 2,7-Naphthyridin-1(2H)-one derivatives against these particular targets, are not prominently available in the reviewed scientific literature.

Interaction with Neurotransmitter Receptors

In addition to kinase inhibition, certain derivatives related to the naphthyridine core have been explored for their effects on the central nervous system, specifically their affinity for neurotransmitter receptors.

Derivatives of 2-naphthoic acid, which shares a naphthalene (B1677914) core with the 2,7-naphthyridin-1(2H)-one class, have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.govucalgary.canih.gov Over-activation of NMDA receptors is implicated in various neurological conditions. nih.govnih.gov Structure-activity relationship studies of naphthoic acid derivatives revealed that substitutions on the naphthyl ring system could tune the inhibitory activity and selectivity for different NMDA receptor subtypes (GluN1/GluN2A-D). nih.gov For example, 2-naphthoic acid itself has low activity, but the addition of amino or hydroxyl groups increases inhibitory potency. nih.gov Further modifications led to the discovery of compounds like UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), which acts as a pan-inhibitor with an IC₅₀ of approximately 2 μM at all NMDA receptor subtypes. nih.govnih.gov These findings suggest that the core bicyclic structure is a viable starting point for developing allosteric modulators of NMDA receptors. nih.govucalgary.canih.gov

Delta-Opioid Receptor Antagonism

Comprehensive searches of scientific literature did not yield specific studies detailing the activity of 2,7-Naphthyridin-1(2H)-one derivatives as delta-opioid receptor antagonists. While other naphthyridine isomers, such as certain 1,7-naphthyridine-6-carboxamide derivatives, have been investigated for activity at other neurokinin receptors, specific research on the interaction between 2,7-naphthyridin-1(2H)-one compounds and the delta-opioid receptor is not prominently documented.

Enzyme Inhibition Studies beyond Kinases

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.gov Integrase strand transfer inhibitors (INSTIs) function by blocking the integration of viral DNA into the host cell's genome, often by chelating essential metal ions in the enzyme's active site. nih.gov

While the broader naphthyridine class has produced potent HIV-1 integrase inhibitors, specific research on derivatives of the 2,7-Naphthyridin-1(2H)-one scaffold is not extensively available in the public domain. Studies have detailed the mechanisms of related isomers, such as 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives, which effectively engage two Mg²⁺ cofactors in the integrase active site. nih.gov Another class of inhibitors, based on the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, functions as allosteric inhibitors that promote aberrant multimerization of the integrase enzyme, disrupting the viral life cycle. researchgate.net However, equivalent detailed mechanistic studies and inhibitory data for 2,7-naphthyridin-1(2H)-one derivatives are not found in the reviewed literature.

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. rsc.org Investigations into various heterocyclic scaffolds have identified potent MAO-B inhibitors. rsc.orgnih.gov However, based on available scientific literature, specific studies detailing the inhibitory activity and structure-activity relationships of 2,7-Naphthyridin-1(2H)-one derivatives against MAO-B have not been reported. Research in this area has focused on other classes of compounds, such as coumarins and thiosemicarbazones. rsc.orgnih.gov

Cellular Mechanism Investigations

Microtubules are essential components of the cytoskeleton involved in cell division and structure. researchgate.net Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. researchgate.net Despite the investigation of various heterocyclic compounds as microtubule inhibitors, a specific link between 2,7-Naphthyridin-1(2H)-one derivatives and the modulation of microtubule dynamics has not been established in the reviewed scientific research.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. researchgate.net It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net

While direct studies on simple 2,7-Naphthyridin-1(2H)-one derivatives are limited, research on closely related naphthyridine isomers and fused systems provides insight into potential apoptotic mechanisms. For instance, pyrazolo-naphthyridine derivatives have been shown to induce apoptosis in cancer cells through a multi-faceted mechanism. These compounds were found to arrest the cell cycle in the G0/G1 phase, increase the production of reactive oxygen species (ROS), and induce DNA damage. Further investigation revealed that this process involves the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and the subsequent activation of initiator caspase-9 and executioner caspases-3/7.

One study on pyrazolo-naphthyridine derivatives provided specific data on their pro-apoptotic effects in HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The most potent compounds, identified as 5j and 5k, demonstrated significant activity.

CompoundCell LineObserved IC₅₀ (µM)Cell Cycle Arrest PhaseKey Mechanistic Findings
Compound 5jHeLa6.4 ± 0.45G0/G1• Increased ROS production • DNA damage • Decreased mitochondrial membrane potential • Activation of Caspase-9 and -3/7
Compound 5kMCF-72.03 ± 0.23G0/G1• Increased ROS production • DNA damage • Decreased mitochondrial membrane potential • Activation of Caspase-9 and -3/7

Another study on a different naphthyridine derivative, identified as compound 3u (a complex 1,8-naphthyridine), showed a concentration-dependent switch between two different cell death pathways in human melanoma cells. researchgate.net At higher concentrations (12 µM to 20 µM), this compound induced apoptosis, which was confirmed by the cleavage and activation of caspase-3. researchgate.net The mechanism was linked to the extrinsic pathway via the upregulation of death receptors and activation of caspase-8. researchgate.net

These findings on related naphthyridine structures suggest that the induction of apoptosis is a significant biological activity for this class of compounds, often involving the mitochondrial pathway, cell cycle arrest, and caspase activation. However, it is important to note that these studies were not performed on derivatives of the specific 2,7-Naphthyridin-1(2H)-one core.

Nrf2 Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. researchgate.net Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. mdpi.com Upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net

While direct studies on this compound's effect on the Nrf2 pathway are not extensively documented, research into the broader class of naphthyridinone-containing derivatives suggests a potential for these scaffolds to modulate this pathway. For instance, some naphthyridinone-containing compounds have been investigated for their antioxidant and anti-inflammatory properties, activities that are often linked to the Nrf2 pathway. nih.govnih.gov There are reports of novel 2-oxopyrrolidine derivatives that efficiently induce the Nrf2 signaling pathway. nih.gov Additionally, some studies have focused on designing naphthyridinone derivatives as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which can in turn influence inflammatory and oxidative stress responses. nih.gov One study on novel triazole derivatives mentioned the investigation of the Nrf2 signaling pathway in the context of neurodegenerative diseases, highlighting the interest in this pathway for compounds with a naphthyridinone scaffold. nih.gov

The potential for 2,7-naphthyridin-1(2H)-one derivatives to activate the Nrf2 pathway would be a significant finding, as this pathway is a therapeutic target for a variety of diseases characterized by chronic inflammation and oxidative stress.

Cotranslational Translocation Inhibition

Cotranslational translocation is a fundamental biological process where a nascent polypeptide chain is threaded across the membrane of the endoplasmic reticulum (ER) simultaneously with its synthesis by the ribosome. mdpi.comnih.gov This process is primarily mediated by the Sec61 translocon, a protein-conducting channel. nih.gov For many proteins destined for secretion, insertion into membranes, or for residence within the ER, Golgi apparatus, or lysosomes, this is an essential step.

Inhibition of this pathway presents a novel therapeutic strategy, particularly in diseases where cells are highly dependent on protein secretion and synthesis, such as in certain cancers and viral infections. mdpi.comnih.gov Small molecules that can block the Sec61 channel or interfere with the interaction between the signal peptide of the nascent chain and the translocon can disrupt the production of a multitude of disease-relevant proteins. genscript.com Examples of known cotranslational translocation inhibitors include compounds like eeyarestatin I and apratoxin A. nih.gov

As of the current body of scientific literature, there is no direct evidence linking this compound or its derivatives to the inhibition of cotranslational translocation. The screening of compound libraries, including those containing diverse heterocyclic scaffolds like naphthyridinones, against this target could be a promising avenue for future research to identify novel inhibitors. nih.gov

Methodologies for Biological Target Identification

Identifying the molecular targets of bioactive compounds is a cornerstone of modern drug discovery. For a versatile scaffold like 2,7-naphthyridin-1(2H)-one, a variety of advanced techniques can be employed to elucidate its mechanism of action and identify its direct binding partners within the cell.

Affinity Chromatography and Natural Product Labeling Strategies

Affinity chromatography is a powerful and direct method for identifying the cellular targets of a small molecule. nih.govpnas.org This technique relies on the specific interaction between the compound (the "bait") and its protein targets (the "prey"). The general workflow involves:

Immobilization: The small molecule inhibitor, in this case, a derivative of 2,7-naphthyridin-1(2H)-one, is chemically modified with a linker and covalently attached to a solid support, such as agarose (B213101) or sepharose beads, creating an affinity matrix. nih.gov

Incubation: A cell lysate or protein extract is passed over the affinity matrix. Proteins that have an affinity for the immobilized compound will bind to it. nih.gov

Washing: Non-specifically bound proteins are washed away.

Elution: The specifically bound proteins are then eluted from the matrix. This can be achieved by using a high concentration of the free compound to compete for binding, or by using denaturing agents. nih.gov

Identification: The eluted proteins are then identified using techniques like mass spectrometry. nih.gov

This approach has been successfully used to identify the targets of various kinase inhibitors. nih.govnih.govpnas.orgacs.org For example, this method was used to discover that the discoidin domain receptor 1 (DDR1) and the oxidoreductase NQO2 are novel targets of the kinase inhibitor imatinib. acs.org While specific applications of this technique to 2,7-naphthyridin-1(2H)-one derivatives are not widely reported, it remains a highly relevant and potent methodology for this class of compounds, especially given their demonstrated activity as kinase inhibitors. researchgate.net

Natural product labeling strategies often involve modifying a natural product with a reporter tag (like a fluorophore or biotin) or a photo-reactive group to facilitate target identification, often in combination with affinity-based methods. While 2,7-Naphthyridin-1(2H)-one is a synthetic scaffold, similar labeling strategies can be applied to its derivatives to enable target discovery in a cellular context.

Global Genomic and Proteomic Profiling

Global genomic and proteomic approaches provide a broad, systems-level view of the cellular response to a compound, offering insights into its mechanism of action, downstream effects, and potential off-target activities. researchgate.netnih.gov

Genomic Profiling: This involves analyzing changes in gene expression across the entire genome in response to treatment with a compound. Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) can reveal which signaling pathways are perturbed by the drug. For instance, transcriptional profiling of cells treated with octahydro-1,6-naphthyridin-4-one analogs helped identify the inflammatory gene networks induced by the active compounds. nih.gov Such studies are crucial for understanding the broader biological context of a drug's action and for identifying biomarkers of response or resistance.

Proteomic Profiling: This approach focuses on the large-scale study of proteins. In the context of drug target identification, this can involve several strategies:

Expression Proteomics: Using techniques like 2D-DIGE (Two-dimensional difference gel electrophoresis), researchers can compare the protein expression profiles of treated versus untreated cells to identify proteins whose levels are altered by the compound. researchgate.net This method was used to identify DNA topoisomerase II (TOP2) as the target of BNS-22, a derivative of a natural product. researchgate.net

Post-Translational Modification (PTM) Profiling: For kinase inhibitors, a key approach is to profile changes in the phosphorylation state of the proteome (phosphoproteomics). nih.gov This can identify the direct substrates of the targeted kinase and map the downstream signaling pathways affected by the inhibitor.

Chemical Proteomics: This often combines affinity chromatography with quantitative mass spectrometry to provide a comprehensive profile of drug-binding proteins from a complex biological sample. nih.gov

These "omics" approaches have been applied in the study of various cancers where naphthyridinone-based inhibitors are being investigated. For example, genomic and proteomic profiling of ovarian cancer cell lines has been used to assess the activation of the PI3K/AKT pathway and the response to its inhibitors. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
AKTi-1/2
BNS-22
Eeyarestatin I
Apratoxin A
Imatinib

Vi. Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,7 Naphthyridin 1 2h One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the 2,7-naphthyridinone scaffold play a critical role in determining the molecule's interaction with biological targets, thereby influencing its potency and selectivity.

The 2,7-naphthyridinone core has been identified as a promising scaffold for the development of kinase inhibitors. researchgate.netnih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The strategic modification of the 2,7-naphthyridinone structure has led to the discovery of potent and selective inhibitors for various kinases.

For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and evaluated for their ability to inhibit c-Kit and VEGFR-2, two kinases involved in cancer progression. nih.gov The initial lead compound, lacking the 8-amino substitution, showed significant MET kinase inhibitory activity but was inactive against c-Kit and VEGFR-2. nih.gov However, the introduction of an amino group at the 8-position led to a shift in selectivity.

One of the most potent compounds identified, compound 9k , demonstrated an IC50 value of 8.5 nM against c-Kit, a remarkable 38.8-fold increase in potency compared to the parent compound without the 8-amino group. nih.gov Similarly, compounds 10l and 10r from the same series exhibited strong VEGFR-2 inhibitory activity, with IC50 values of 56.5 nM and 31.7 nM, respectively. nih.gov These findings underscore the critical importance of the substituent at the 8-position for targeting these specific kinases. Molecular docking studies suggested that these new lead compounds effectively bind to the active sites of c-Kit and VEGFR-2. nih.gov

Further research on dibenzo[c,f] nih.govresearchgate.netnaphthyridines identified a substituted derivative as a novel, potent, and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1) through high-throughput screening. nih.govdrugbank.com Exploration of various regions of this lead molecule helped to delineate the SAR requirements for this particular scaffold, with the crystal structure confirming its binding within the kinase's active site. nih.govdrugbank.com

Table 1: Kinase Inhibitory Activity of Selected 2,7-Naphthyridinone Derivatives

CompoundTarget KinaseIC50 (nM)
9k c-Kit8.5
10l VEGFR-256.5
10r VEGFR-231.7
Lead Compound (Dibenzo[c,f] nih.govresearchgate.netnaphthyridine) PDK-1Potent
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity. Data sourced from nih.govnih.gov.

The introduction of halogen atoms and other functional groups is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. nih.govrsc.org Halogenation can affect factors such as lipophilicity, metabolic stability, and binding interactions. nih.govresearchgate.net

In the context of antimicrobial activity, the introduction of a bromine atom at the C-6 position of a 1,8-naphthyridine (B1210474) scaffold was found to enhance antibacterial effects. mdpi.com While this finding is for a different naphthyridine isomer, it highlights the potential impact of halogenation on the biological properties of this class of compounds. The introduction of halogens can increase the hydrophobicity of molecules, potentially leading to altered self-assembly and improved interaction with biological targets. nih.gov Studies on other heterocyclic compounds have shown a clear correlation between halogenation and increased antimicrobial activity. nih.gov

Scaffold Modifications and their Biological Implications

Altering the core structure, or scaffold, of a molecule can lead to significant changes in its biological profile. The 2,7-naphthyridinone ring system has proven to be a versatile and valuable scaffold in drug discovery.

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. mdpi.com Heterocyclic compounds are frequently identified as privileged structures, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov The 2,7-naphthyridine (B1199556) scaffold falls into this category, demonstrating a broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.net

The utility of the 2,7-naphthyridone scaffold was further highlighted in the design of MET kinase inhibitors, where it was used to conformationally restrain key pharmacophoric groups. nih.gov This led to the discovery of a potent preclinical candidate, demonstrating the scaffold's value in creating drugs with favorable properties. nih.gov The indole (B1671886) framework is another example of a privileged structure, known for its high affinity to multiple receptors and enzymes. nih.gov

Naphthyridines exist as six different structural isomers, each with a unique arrangement of nitrogen atoms in their bicyclic structure. nih.govmdpi.com This isomeric variation can lead to distinct biological activities. For example, 4-oxo-1,8-naphthyridine-3-carboxylic acid is the foundational structure for several commercially available antibacterial drugs, including nalidixic acid. nih.gov Derivatives of 1,6-naphthyridin-2(1H)-ones have been primarily investigated for their potential in treating cardiovascular diseases and cancer, with the saturation level of the C3-C4 bond influencing the specific activity. nih.gov

While direct comparative studies between all isomers are not always available, the diverse applications of different naphthyridine scaffolds underscore the importance of the nitrogen atoms' positions in defining the molecule's biological role. The 1,8-naphthyridine core, for instance, has been extensively explored for its antibacterial properties, leading to drugs like enoxacin (B1671340) and gemifloxacin. nih.govnih.gov In contrast, the 2,7-naphthyridinone scaffold has shown significant promise as a core for developing kinase inhibitors for cancer therapy. nih.gov

Fusing the 2,7-naphthyridinone scaffold with other heterocyclic systems is a powerful strategy to create novel molecular architectures with unique biological properties. The indole nucleus, itself a privileged structure, is a particularly interesting fusion partner due to its prevalence in biologically active compounds. nih.govnih.govimpactfactor.org

The fusion of an indole moiety with a naphthyridine ring can result in compounds with potent and diverse activities. For example, a series of naphthyridin-2-one derivatives incorporating an indole moiety were developed as inhibitors of bacterial enoyl-ACP reductases FabI and FabK, crucial enzymes in bacterial fatty acid synthesis. mdpi.com Naturally occurring polycyclic compounds containing a 2,7-naphthyridine ring fused with other systems, such as eupolauridine (B1222634) (indeno[1,2,3-ij] nih.govresearchgate.netnaphthyridine), have been isolated and shown to possess antiproliferative activity. mdpi.comnih.gov

This approach of creating fused heterocyclic systems allows for the exploration of new chemical space and the potential to combine the favorable properties of each constituent ring system, leading to the development of novel therapeutic agents. researchgate.net

Rational Design Approaches for Analogues of 2,7-Naphthyridin-1(2H)-one Hydrobromide

The journey from a promising lead compound to a viable drug candidate necessitates meticulous molecular engineering. For derivatives of this compound, medicinal chemists employ a variety of rational design strategies to enhance their therapeutic potential. These methodologies are centered on understanding and leveraging the structure-activity relationship (SAR) to produce analogues with superior biological activity and drug-like properties. Key among these strategies are bioisosteric replacements, which allow for the fine-tuning of molecular characteristics, and the more explorative approaches of scaffold hopping and combinatorial chemistry, which are utilized to discover new chemical entities with enhanced efficacy.

Bioisosterism, the exchange of a functional group within a molecule for another with similar physicochemical properties, is a fundamental tactic in medicinal chemistry. This strategy is instrumental in optimizing the properties of the 2,7-naphthyridin-1(2H)-one scaffold. The core of this compound is, in itself, a bioisostere of quinolone, a privileged structure found in numerous approved pharmaceuticals. nih.gov

A primary site for modification in these derivatives is the N-2 position of the naphthyridinone ring system. While specific data on bioisosteric replacements for the hydrobromide salt are limited, research on analogous 2,7-naphthyridinone compounds provides significant SAR insights. For instance, in the development of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as potent kinase inhibitors, extensive modifications have been made to the 2-phenyl group to probe its effect on biological activity.

The following interactive table illustrates the principles of bioisosteric replacement on the N-phenyl substituent of a generic 2,7-naphthyridinone kinase inhibitor and the anticipated consequences of such changes.

Table 1: Bioisosteric Replacements on the N-Phenyl Group of a 2,7-Naphthyridinone Scaffold and Their Potential Impact on Kinase Inhibitory Activity

Original Group (at N-2 Phenyl)Bioisosteric ReplacementRationale for ReplacementAnticipated Effect on Activity/Properties
-H-FMinimal steric hindrance; alters electronic character and can prevent metabolic oxidation.May enhance metabolic stability and binding affinity through new molecular interactions.
-OCH3-SCH3Comparable size and electronic properties; sulfur is less susceptible to O-demethylation.Potential for improved metabolic half-life while preserving key binding features.
-CH3-ClSimilar in size (van der Waals radii); chlorine is more electronegative.Can modify the electron distribution and introduce favorable halogen bonding.
-Phenyl-PyridylIntroduction of a nitrogen atom can serve as a hydrogen bond acceptor, potentially improving solubility and metabolic profile. researchgate.netOpportunity for new hydrogen bonds with the target enzyme and enhanced pharmacokinetics.
-C≡CH-CNMaintains a similar linear geometry and electronic nature.The cyano moiety can function as a hydrogen bond acceptor.

Scaffold hopping is a creative and powerful drug design strategy that involves the replacement of a molecule's core structure with a different one, with the goal of maintaining or enhancing biological activity. This technique can unlock novel intellectual property, lead to improved physicochemical and pharmacokinetic characteristics, and provide an escape route from the ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues of the parent scaffold.

While documented examples of scaffold hopping that originate from the 2,7-naphthyridin-1(2H)-one core are not widely available, the 2,7-naphthyridinone scaffold has been successfully identified as a promising new core for kinase inhibitors through scaffold hopping from other known inhibitor classes. For instance, insights into the binding interactions of established MET kinase inhibitors spurred the design of novel inhibitors that utilize the 2,7-naphthyridinone framework to lock key pharmacophoric elements in a favorable conformation. nih.gov

The application of combinatorial chemistry, particularly when paired with high-throughput screening, has significantly accelerated the lead optimization phase by enabling the rapid synthesis and assessment of large, focused libraries of compounds. In the case of 2,7-naphthyridin-1(2H)-one derivatives, this approach has been pivotal in elucidating the SAR for this scaffold.

A notable example is the construction of a small combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones for the discovery of novel kinase inhibitors. nih.gov The synthetic strategy involved the preparation of an 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediate, which was then reacted with a diverse set of substituted anilines. This led to the successful identification of potent and selective inhibitors of both MET and AXL kinases. nih.gov

The interactive data table below summarizes the SAR findings from a study focused on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as inhibitors of c-Kit and VEGFR-2 kinases, underscoring the power of combinatorial synthesis in drug discovery. nih.gov

Table 2: Structure-Activity Relationship of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1(2H)-one Derivatives as Kinase Inhibitors

CompoundR (Substituent at 8-amino position)c-Kit IC50 (nM)VEGFR-2 IC50 (nM)
Lead Compound-329.6279.9
9k3-fluoro-4-(morpholin-4-ylmethyl)aniline8.5>1000
10l4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline>100056.5
10r4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline>100031.7

Data sourced from a study on c-Kit and VEGFR-2 kinase inhibitors. nih.gov

The data from this combinatorial effort reveal the profound influence of the substituents at the 8-amino position on both the potency and selectivity of these kinase inhibitors. Compound 9k, for instance, demonstrated a significant 38.8-fold enhancement in c-Kit inhibitory activity over the lead compound. nih.gov Concurrently, compounds 10l and 10r emerged as potent and selective inhibitors of VEGFR-2. nih.gov Such focused libraries are crucial for systematically exploring the chemical space around the 2,7-naphthyridin-1(2H)-one scaffold and for the rational design of next-generation analogues with optimized therapeutic profiles.

Vii. Future Directions and Emerging Research Areas in 2,7 Naphthyridin 1 2h One Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 2,7-naphthyridinone core has traditionally involved multi-step processes that can be inefficient or require harsh conditions. The future in this area is geared towards the development of elegant, efficient, and environmentally sustainable synthetic strategies that allow for rapid diversification of the scaffold.

Recent research has highlighted several innovative approaches. One promising method involves a tandem process that begins with simple nicotinamide (B372718) salts and proceeds through a Reissert reaction, intramolecular nucleophilic addition, and subsequent oxidation to form substituted 2,7-naphthyridin-1(7H)-ones in good yields. researchgate.net Another strategy utilizes 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles as versatile starting materials. nih.govnih.gov These precursors can undergo reactions with various amines and subsequently with reagents like 2-mercaptoethanol, leading to complex derivatives through processes like the Smiles rearrangement. nih.govnih.gov

Furthermore, palladium-catalyzed reactions, such as the carbo-aminative cyclization of 1,6-enynes, are emerging as powerful tools for constructing naphthyridinone derivatives. acs.org Three-component reactions are also being developed to assemble the core structure efficiently from simple building blocks. acs.org These modern methods aim to improve atom economy, reduce waste, and provide access to a wider array of analogues for biological screening.

Table 1: Comparison of Synthetic Routes for 2,7-Naphthyridinone Derivatives
Synthetic StrategyKey FeaturesStarting MaterialsPotential AdvantagesReference
Tandem Reissert ReactionMulti-reaction sequence in one pot.Nicotinamide saltsHigh efficiency, good yields. researchgate.net
Smiles RearrangementBuilds complexity from a pre-formed ring system.1,3-dichloro-7-alkyl-tetrahydro-2,7-naphthyridinesAccess to unique substitution patterns, mild conditions. nih.govnih.gov
Palladium-Catalyzed CyclizationTransition-metal catalysis for C-C and C-N bond formation.1,6-EnynesHigh regioselectivity and stereoselectivity. acs.org
Three-Component ReactionConvergent synthesis from simple precursors.Varies (e.g., amines, alkynes, CO sources)Rapid library synthesis, high atom economy. acs.org

Advanced Computational and Artificial Intelligence-driven Research

Table 2: Application of Computational and AI Methods in Naphthyridinone Research
TechnologyApplicationExpected OutcomeReference
Molecular DockingPredicts the binding pose and affinity of a ligand to a protein target.Prioritization of compounds based on binding scores. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of a ligand-protein complex over time.Assessment of binding stability and conformational changes. nih.gov
Generative AI ModelsDesigns novel molecular structures based on learned chemical rules and desired properties.Discovery of novel scaffolds and potent inhibitors. researchgate.netnih.gov
Machine Learning (ML) for QSARBuilds models to predict activity/properties from chemical structure.Rapid virtual screening of large compound libraries. researchgate.net

Exploration of Underexplored Biological Targets and Pathways

While derivatives of the 2,7-naphthyridine (B1199556) scaffold are known to inhibit a range of biological targets, significant opportunities exist in exploring new and underexplored pathways. Known targets for this class of compounds include a variety of protein kinases such as MET, AXL, c-Kit, VEGFR-2, Pdk-1, and SYK, as well as other enzymes like lumazine (B192210) synthase and phosphodiesterase-5 (PDE-5). researchgate.netacs.org

Future research will focus on expanding the therapeutic applicability of 2,7-naphthyridin-1(2H)-one derivatives by screening them against a broader array of targets. This can be achieved through both target-based and phenotypic screening approaches. In phenotypic screening, compounds are tested for their effect on cell behavior (e.g., inducing apoptosis, inhibiting proliferation) without a preconceived notion of the target. Subsequent target deconvolution studies can then identify the novel protein or pathway responsible for the observed effect. This approach holds the potential to uncover first-in-class medicines for diseases with unmet needs. The structural rigidity and rich chemistry of the 2,7-naphthyridinone core make it an ideal starting point for creating libraries to probe novel biological space.

Table 3: Known and Potential Biological Targets for 2,7-Naphthyridine Derivatives
Target ClassSpecific Examples (Known Targets)Therapeutic AreaReference
Tyrosine KinasesMET, AXL, c-Kit, VEGFR-2, SYKOncology, Inflammation researchgate.netacs.org
Serine/Threonine KinasesPdk-1Oncology, Metabolism researchgate.net
EnzymesLumazine synthase, PDE-5Infectious Disease, Cardiovascular researchgate.net
Other ProteinsTNFαInflammation, Autoimmune Disease researchgate.net
Future/UnderexploredEpigenetic targets (e.g., HATs, HDACs), Protein-protein interactions, GPCRsOncology, Neurology, Various

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To gain a holistic understanding of how 2,7-naphthyridin-1(2H)-one derivatives exert their biological effects, future research will increasingly rely on the integration of multi-omics data. nih.gov This systems biology approach moves beyond looking at a single target and instead analyzes the global changes within a cell or organism upon treatment with the compound. mdpi.com

By combining data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels), researchers can construct a comprehensive picture of the drug's mechanism of action. nih.govnih.gov For instance, transcriptomics can reveal which gene expression pathways are altered by the compound, while proteomics can confirm if these changes translate to the protein level. mdpi.com Metabolomics can then show how these changes impact cellular metabolism and function.

Table 4: Role of Different Omics Technologies in Mechanism Elucidation
Omics LayerInformation ProvidedApplication in Naphthyridinone ResearchReference
GenomicsDNA sequence, mutations, copy number variations.Identify genetic factors that influence drug sensitivity or resistance. mdpi.com
Transcriptomics (RNA-Seq)Gene expression levels across the entire genome.Determine which signaling pathways are modulated by the compound. nih.gov
ProteomicsProtein expression, post-translational modifications, and interactions.Validate target engagement and identify downstream effects on protein networks. mdpi.com
MetabolomicsLevels of small-molecule metabolites.Understand the impact of the compound on cellular metabolism and function. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 2,7-Naphthyridin-1(2H)-one hydrobromide?

The compound is synthesized via halogenation of 2,7-naphthyridin-1(2H)-one using phosphorus oxybromide (POBr₃) at 140°C (60% yield) . Alternative routes include cyclization of 4-styrylpyridine-3-carboxamide (via P₂O₅/H₃PO₄ at elevated temperatures, 90% yield), followed by dehydrogenation with Pd/C in p-cymene (91% yield) to form the aromatic core . Hydrobromide formation likely occurs via protonation of the naphthyridinone nitrogen using HBr.

Basic: How is the structure of this compound confirmed after synthesis?

Structural confirmation employs:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 8.6–8.7 ppm) and carbonyl groups (δ ~160 ppm) .
  • IR Spectroscopy : Stretches for C=O (~1667 cm⁻¹) and N-H bonds (if present) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ for related analogs confirms molecular formula) .
  • Elemental Analysis : Validates Br⁻ content in the hydrobromide salt .

Basic: What purification techniques are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediates .
  • Recrystallization : Use toluene or methanol/water mixtures to isolate crystalline hydrobromide salts .
  • Acid-Base Extraction : Neutralize reaction mixtures to pH 7 for precipitation .

Basic: Does 2,7-Naphthyridin-1(2H)-one occur naturally, or is it exclusively synthetic?

While 2,7-naphthyridinones are primarily synthetic, structurally related alkaloids (e.g., jasminine, lophocladine A) occur naturally in Oleaceae species and red algae . Synthetic routes dominate due to the complexity of natural extraction .

Advanced: How can halogenation at position 1 be optimized for higher yields?

  • Reagent Choice : POBr₃ outperforms HBr in direct bromination (60% vs. lower yields with aqueous HBr) .
  • Temperature Control : Reactions at 130–140°C minimize decomposition .
  • Solvent-Free Conditions : Using excess POBr₃ as both reagent and solvent improves efficiency .

Advanced: What catalytic systems enable efficient dehydrogenation of dihydro intermediates?

  • Pd/C in p-Cymene : Reflux conditions dehydrogenate 3,4-dihydro-2,7-naphthyridin-1(2H)-one to the aromatic form (91% yield) .
  • Alternative Catalysts : Raney nickel or PtO₂ may reduce reaction times but require optimization .

Advanced: How are competing reaction pathways managed during cyclization?

  • Substituent Effects : Electron-withdrawing groups on pyridine precursors favor cyclization over polymerization .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and suppress side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) controls exothermicity in styrylpyridine cyclization .

Advanced: What mechanistic insights explain cyclization of styrylpyridine derivatives?

Cyclization proceeds via acid-catalyzed intramolecular nucleophilic attack , where the styryl double bond activates the pyridine ring for amide formation. H₂SO₄ or P₂O₅/H₃PO₄ act as dehydrating agents, facilitating ring closure . Computational studies (DFT) can model transition states to refine conditions .

Advanced: How are tautomeric forms or hydrogen-bonding interactions analyzed?

  • X-ray Crystallography : Resolves keto-enol tautomerism in the naphthyridinone core .
  • VT-NMR : Variable-temperature NMR detects dynamic equilibria (e.g., NH proton exchange) .
  • IR Spectroscopy : Differentiates C=O (1667 cm⁻¹) from enolic O-H stretches (~3200 cm⁻¹) .

Advanced: What methods introduce amino substituents into the naphthyridine core?

  • Nucleophilic Substitution : React 3-cyano-4-methylpyridine with acetonitrile/KOtBu at 0–5°C to form 1-amino-3-methyl-2,7-naphthyridine .
  • Reductive Amination : Use Pd/C/H₂ to reduce nitro groups or imine intermediates .

Advanced: How is the compound’s potential as a kinase inhibitor evaluated?

  • In Vitro Assays : Screen against MEK using recombinant enzymes (IC₅₀ determination) .
  • Molecular Docking : Model interactions with MEK’s ATP-binding pocket to guide structural modifications .
  • Cellular Assays : Measure inhibition of ERK phosphorylation in cancer cell lines (e.g., A375 melanoma) .

Advanced: What strategies mitigate hygroscopicity in hydrobromide salts?

  • Lyophilization : Freeze-drying under vacuum stabilizes hygroscopic salts .
  • Co-Crystallization : Formulate with co-formers (e.g., succinic acid) to reduce moisture uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.